3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
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Overview
Description
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to form the chloro-substituted benzene ring.
Imidazolidinone Formation: The imidazolidinone moiety is introduced through a cyclization reaction involving an appropriate precursor.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the imidazolidinone moiety.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The imidazolidinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
- **3-Chloro-4-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
Uniqueness
The unique combination of the chloro-substituted benzene ring, imidazolidinone moiety, and sulfonamide group in 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide distinguishes it from other similar compounds
Properties
CAS No. |
65615-01-2 |
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Molecular Formula |
C12H16ClN3O3S |
Molecular Weight |
317.79 g/mol |
IUPAC Name |
3-chloro-4-(5-oxo-3-propan-2-ylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8(2)15-6-12(17)16(7-15)11-4-3-9(5-10(11)13)20(14,18)19/h3-5,8H,6-7H2,1-2H3,(H2,14,18,19) |
InChI Key |
YLHZKBFSDMBCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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